molecular formula C10H8N2O3 B15069022 3-Amino-4-hydroxyquinoline-2-carboxylic acid CAS No. 58401-44-8

3-Amino-4-hydroxyquinoline-2-carboxylic acid

Cat. No.: B15069022
CAS No.: 58401-44-8
M. Wt: 204.18 g/mol
InChI Key: DNWQXPXRAUBPCY-UHFFFAOYSA-N
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Description

3-Amino-4-hydroxyquinoline-2-carboxylic acid is a quinoline derivative characterized by a carboxylic acid group at position 2, an amino group at position 3, and a hydroxyl group at position 3. This trifunctional structure distinguishes it from other quinoline-based compounds, offering unique physicochemical and pharmacological properties.

Properties

CAS No.

58401-44-8

Molecular Formula

C10H8N2O3

Molecular Weight

204.18 g/mol

IUPAC Name

3-amino-4-oxo-1H-quinoline-2-carboxylic acid

InChI

InChI=1S/C10H8N2O3/c11-7-8(10(14)15)12-6-4-2-1-3-5(6)9(7)13/h1-4H,11H2,(H,12,13)(H,14,15)

InChI Key

DNWQXPXRAUBPCY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(N2)C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-hydroxyquinoline-2-carboxylic acid can be achieved through several methods. One common approach involves the reaction of anthranilic acid derivatives with appropriate reagents under controlled conditions. For instance, the Gould-Jacob synthesis is a classical method used to construct the quinoline scaffold . This method typically involves the cyclization of aniline derivatives with β-ketoesters in the presence of a strong acid catalyst.

Another method involves the use of enaminones, which are reacted with isatin in the presence of a base such as potassium hydroxide or sodium hydroxide, followed by acidification to yield the desired quinoline-4-carboxylic acid .

Industrial Production Methods

Industrial production of this compound often employs large-scale synthesis techniques that optimize yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-hydroxyquinoline-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline-2,4-dione derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to its corresponding dihydroquinoline form.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include quinoline-2,4-dione derivatives, dihydroquinoline derivatives, and various substituted quinoline compounds.

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Compound Name Carboxylic Acid Position Key Substituents Stability in Ethanol Notable Activity
This compound 2 3-NH₂, 4-OH High (Theoretical: Antioxidant/analgesic)
4-Benzylamino-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (20e) 3 4-benzylamino, 2-oxo Moderate Analgesic
4-Oxo-1,4-dihydroquinoline-2-carboxylic acid 2 4-oxo High NMDA modulation
4-(Adamantan-1-yl)quinoline-2-carboxylic acid 2 4-adamantyl High Antituberculosis

Biological Activity

3-Amino-4-hydroxyquinoline-2-carboxylic acid (AHQCA) is a compound belonging to the quinoline family, known for its diverse biological activities. This article provides a detailed examination of its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Target Interactions

AHQCA interacts with various biological targets, influencing several biochemical pathways:

  • Enzyme Inhibition : It has been shown to inhibit enzymes involved in inflammation and oxidative stress.
  • Receptor Modulation : AHQCA can modulate the activity of neurotransmitter receptors, particularly the NMDA and AMPA receptors, which are crucial in neurological functions .

Biochemical Pathways

The compound affects key biochemical pathways, including:

  • Inflammation : AHQCA exhibits anti-inflammatory properties by inhibiting lipoxygenase (LOX) activity .
  • Oxidative Stress : It acts as an antioxidant, scavenging free radicals and reducing lipid peroxidation .
  • Cell Proliferation : AHQCA has been implicated in regulating cell proliferation, particularly in cancerous cells .

Antioxidant Activity

AHQCA demonstrates significant antioxidant capabilities, as evidenced by various assays:

Assay TypeIC50 (μM)
DPPH Radical Scavenging27.5
Lipid Peroxidation Inhibition100%
Hydroxyl Radical Scavenging67.7%
ABTS Radical Cation Reduction72.4%

These results indicate its potential utility in preventing oxidative damage in biological systems .

Anti-inflammatory Effects

AHQCA has been studied for its anti-inflammatory effects through LOX inhibition:

CompoundIC50 (μM)
AHQCA10
Reference Compound (NDGA)5

This suggests that AHQCA could serve as a lead compound for developing anti-inflammatory drugs .

Anticancer Properties

Recent studies have highlighted the anticancer potential of AHQCA derivatives. For instance:

  • Cytotoxicity against Cancer Cell Lines : Derivatives of AHQCA showed significant cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values ranging from 5 to 30 μM depending on the derivative .

Antimicrobial Activity

AHQCA has also been evaluated for its antimicrobial properties:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12 μM
Escherichia coli15 μM

These findings suggest that AHQCA may be effective against certain bacterial strains, contributing to its therapeutic potential .

Study on Neuroprotective Effects

A study investigated the neuroprotective effects of AHQCA against excitotoxicity induced by NMDA receptors. Results indicated that AHQCA significantly reduced neuronal death and inflammation in animal models, supporting its potential use in treating neurodegenerative diseases .

Development of Drug Delivery Systems

Research has focused on developing drug delivery systems targeting ASGPR (asialoglycoprotein receptor) using AHQCA derivatives. These systems demonstrated enhanced uptake in liver cells, indicating a promising direction for targeted therapies in liver diseases .

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